![molecular formula C8H9N3 B13577098 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , is a heterocyclic compound. Its chemical formula is C₆H₅Cl₂N₃, and it features a pyrrolo[3,2-d]pyrimidine ring system . This compound has attracted attention due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. One notable method involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-5-one ring. This process also includes N-methylation and condensation steps .
b. Industrial Production
While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations.
Chemical Reactions Analysis
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions.
Substitution Reactions: Substituents on the pyrrolo[3,2-d]pyrimidine ring can be modified.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
a. Cancer Treatment
Recent studies have explored the antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives against breast cancer cell lines. Some derivatives exhibit higher anticancer activity than ribociclib, a selective CDK4/6 inhibitor . Further research aims to harness its potential in personalized cancer therapy.
b. Other Fields
Beyond cancer, researchers investigate its applications in medicinal chemistry, biology, and industry. Its unique structure may offer advantages in drug design and targeted therapies.
Mechanism of Action
The precise mechanism by which 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine shares features with other pyrimidine derivatives, its distinct properties set it apart. Further exploration of related compounds can provide valuable insights.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-8-7(3-4-9-8)11-6(2)10-5/h3-4,9H,1-2H3 |
InChI Key |
QSMYOZHYAZMWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
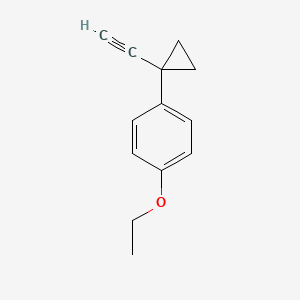
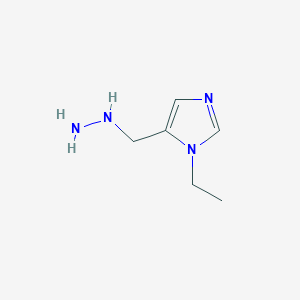
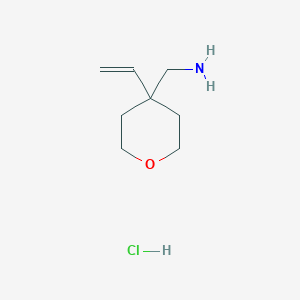
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)

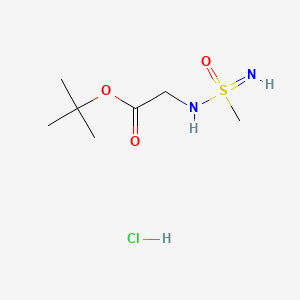
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
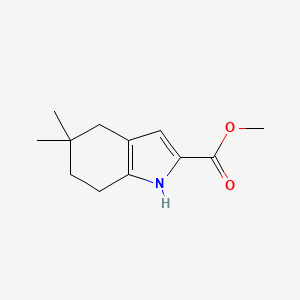

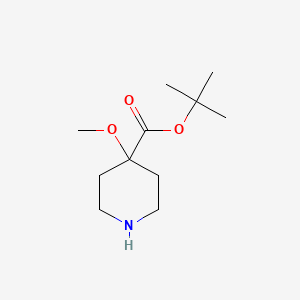
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)

